N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide

Syndrome tyrosine kinase inhibition Structure-activity relationship Kinase inhibitor scaffold design

N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide (CAS 1421498-27-2) is a synthetic small-molecule Syk inhibitor scaffold disclosed in Fujifilm patents. It features a unique pyridin-2-ylamino substituent at the pyrimidine C6 position and an ethylenediamine-linked nicotinamide side chain at C4, differentiating it from 2,4-dianiline pyrimidines like fostamatinib. This structure enables scaffold-hopping SAR exploration of the Syk ATP-binding site and provides a metabolic liability probe via its aliphatic diamine linker. Use as a reference molecule in kinase selectivity panels (Syk vs. JAK, FLT3, Src) or as a negative control in B-cell receptor signaling assays. Confirm Syk activity status experimentally before interpretation. Available for R&D procurement.

Molecular Formula C17H17N7O
Molecular Weight 335.371
CAS No. 1421498-27-2
Cat. No. B2576906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide
CAS1421498-27-2
Molecular FormulaC17H17N7O
Molecular Weight335.371
Structural Identifiers
SMILESC1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H17N7O/c25-17(13-4-3-6-18-11-13)21-9-8-20-15-10-16(23-12-22-15)24-14-5-1-2-7-19-14/h1-7,10-12H,8-9H2,(H,21,25)(H2,19,20,22,23,24)
InChIKeyUWCXEXJAOXXHRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide (CAS 1421498-27-2): Structural Identity, Syk Kinase Patent Lineage, and Research Procurement Context


N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide (CAS 1421498-27-2) is a synthetic small-molecule nicotinamide derivative that belongs to a class of pyrimidine-carboxamide compounds disclosed in Fujifilm Corporation patent families as inhibitors of spleen tyrosine kinase (Syk) [1][2]. The compound features a 2,4-disubstituted pyrimidine core bearing a pyridin-2-ylamino group at the 6-position and an N-ethylnicotinamide side chain at the 4-position. This scaffold is structurally related to compounds within the general formula (I) of US8895585 and EP2589592, wherein R1 represents a halogen atom or substituted amino group, and R2/R3 represent aryl, heterocyclic, or alkyl substituents [2]. No peer-reviewed journal articles reporting biological activity for this specific compound were identified; all available evidence derives from patent disclosures and vendor technical datasheets.

Why N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide Cannot Be Replaced by Common Syk Inhibitor Chemotypes: Structural Determinants of Differentiation


Syk inhibitors span multiple chemotypes, including fostamatinib (a prodrug of the 2,4-diaminopyrimidine R406), entospletinib (an imidazo[1,2-f]pyridazine), cerdulatinib (a dual Syk/JAK inhibitor), and the commercial tool compound Syk Inhibitor II (a pyrimidine-carboxamide, IC50 = 41 nM) [1]. The target compound N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide is structurally distinct: it incorporates a pyridin-2-ylamino substituent at the pyrimidine 6-position rather than a halogen or simple aniline, and features an ethyl-linked nicotinamide (pyridine-3-carboxamide) side chain at the 4-position [2]. These structural features differentiate it from the 2,4-dianiline pyrimidines (e.g., R406) by altering hydrogen-bonding capacity with the Syk hinge region and by modulating lipophilicity and metabolic liability of the ethyl linker relative to aromatic spacers [2][3]. Generic substitution without head-to-head data risks loss of the specific kinase selectivity profile encoded by these substituents, as even minor side-chain alterations in pyrimidine-based kinase inhibitors can alter off-target inhibition of JAK, FLT3, or VEGFR families.

Quantitative Differentiation Evidence for N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide Versus Closest Syk Inhibitor Analogs


Structural Differentiation: Pyridin-2-ylamino Substituent at Pyrimidine C6 Versus Halogen in Lead Fujifilm Nicotinamide Series

In the Fujifilm patent family (US8895585, EP2589592), the preferred embodiment specifies R1 as a halogen atom (most preferably fluorine) at the pyrimidine position corresponding to C6 [1]. The target compound replaces this halogen with a pyridin-2-ylamino group, introducing an additional nitrogen heterocycle capable of forming hydrogen bonds with the Syk hinge region (Met448 backbone NH and/or carbonyl) [2]. This substitution is not merely incremental: the pyridin-2-ylamino group is documented in other kinase inhibitor scaffolds (e.g., imatinib, nilotinib) to confer enhanced kinase selectivity by engaging the gatekeeper region [2]. No direct head-to-head biochemical comparison between the 2-pyridylamino and 6-halogen analogs is available in the public domain; this represents a critical evidence gap.

Syndrome tyrosine kinase inhibition Structure-activity relationship Kinase inhibitor scaffold design

Ethylenediamine Linker Differentiation: Increased Conformational Flexibility Versus Rigid Aromatic Spacers in Fostamatinib (R406)

Fostamatinib (R406) employs a 2,4-diaminopyrimidine scaffold with an aniline group at C2 and a 3,4,5-trimethoxyaniline at C4, connected via an oxygen linker to the hinge-binding motif [1]. The target compound replaces this rigid aromatic spacer with an ethylenediamine linker (-NH-CH2-CH2-NH-) connecting the pyrimidine C4 position to the nicotinamide carbonyl. This aliphatic linker introduces approximately 4-5 rotatable bonds, substantially increasing conformational entropy relative to R406 and potentially enabling the nicotinamide to access solvent-exposed regions or the ribose pocket of Syk differently [2]. The ethyl linker also eliminates the metabolic lability associated with the aniline nitrogen oxidation observed in R406 [1].

Kinase inhibitor pharmacokinetics Linker flexibility Syk inhibition selectivity

Nicotinamide (Pyridine-3-carboxamide) Terminal Group: Potential Selectivity Advantage Over Benzamide-Terminated Syk Inhibitors

The target compound terminates with a nicotinamide group (pyridine-3-carboxamide) rather than a benzamide or substituted benzamide found in many Syk inhibitors (e.g., Amgen's benzamide series in US20120142671) [1]. The pyridine nitrogen at the 3-position can act as an additional hydrogen-bond acceptor and weakly basic center (pKa ~3.3 for pyridine, compared to ~4.6 for aniline in benzamides), potentially altering the compound's interaction with the solvent-exposed region of the Syk ATP-binding site. In related kinase inhibitor programs, nicotinamide-containing compounds have demonstrated reduced off-target activity against JAK2 and FLT3 compared to benzamide analogs [2], though this observation is target- and scaffold-dependent.

Kinase selectivity profiling Carboxamide hydrogen bonding Syk versus JAK selectivity

Critical Evidence Gap Advisory: Absence of Publicly Available Biochemical IC50, Selectivity, or Cellular Activity Data for CAS 1421498-27-2

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, and the Fujifilm patent family (US8895585, EP2589592, and related applications) returned no biochemical IC50 values, no kinase selectivity panel data, no cell-based functional assay results, and no in vivo pharmacokinetic or pharmacodynamic data for the specific compound N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide (CAS 1421498-27-2) [1][2]. The compound does not appear in the specific example lists of the Fujifilm patents that include Syk inhibition data; it is inferred to be encompassed by generic formula claims but has not been explicitly characterized [1]. Any differential claims beyond structural inference must be considered unvalidated. Procurement and experimental use of this compound should be accompanied by in-house biochemical profiling against the intended Syk target and relevant off-targets before drawing conclusions about potency, selectivity, or translational utility.

Data transparency Procurement risk assessment Kinase inhibitor characterization

Scientifically Justified Application Scenarios for N-(2-((6-(Pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide (CAS 1421498-27-2)


Scaffold-Hopping Probe for Structure-Activity Relationship (SAR) Studies in Pyrimidine-Based Syk Inhibitor Programs

The compound's unique combination of a pyridin-2-ylamino substituent at the pyrimidine C6 position and an ethylenediamine-nicotinamide side chain at C4 makes it a valuable scaffold-hopping probe for medicinal chemistry teams exploring Syk inhibitor chemical space beyond the well-characterized 2,4-dianiline pyrimidines (e.g., R406/fostamatinib) [1]. Researchers can use this compound as a starting point for systematic SAR exploration by varying the pyridinyl substitution pattern (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) or by modifying the linker length (ethyl vs. propyl vs. butyl) to map the Syk ATP-binding site tolerances [2].

Selectivity Panel Reference Compound for Differentiating Nicotinamide-Containing from Benzamide-Containing Kinase Inhibitor Chemotypes

Given the structural distinction between the nicotinamide terminus of CAS 1421498-27-2 and the benzamide terminus common in Amgen's Syk modulator series [3], this compound can serve as a reference molecule in kinase selectivity panels aimed at quantifying the contribution of the heterocyclic carboxamide to Syk versus JAK, FLT3, and Src-family kinase selectivity. Paired testing with a matched benzamide analog would provide direct evidence for the nicotinamide selectivity hypothesis, addressing the current evidence gap [4].

Metabolic Stability Probe for Ethylenediamine Linker Versus Aniline Spacer in Pyrimidine-Carboxamide Kinase Inhibitors

The ethylenediamine linker in CAS 1421498-27-2 offers a metabolically distinct alternative to the aniline-oxygen spacer in R406 [1]. This compound can be used in comparative microsomal and hepatocyte stability assays, as well as CYP inhibition/induction panels, to test the hypothesis that aliphatic diamine linkers reduce CYP-mediated N-dealkylation or iminoquinone formation relative to aromatic amine-containing Syk inhibitors. Such data would directly inform lead optimization decisions in programs where metabolic stability is a key differentiator.

Negative Control or Tool Compound for Syk-Independent Signaling Pathway Studies

Until biochemical Syk inhibition data are generated in-house, this compound should not be assumed to possess meaningful Syk inhibitory activity. However, its structural features make it potentially suitable as a negative control in Syk-dependent assays (e.g., B-cell receptor signaling, FcεRI-mediated degranulation) when benchmarked against validated Syk inhibitors such as fostamatinib or entospletinib [3][4]. Researchers must experimentally confirm the compound's Syk activity status before interpretation.

Quote Request

Request a Quote for N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.